molecular formula C21H23N3O2S B11523785 N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Cat. No.: B11523785
M. Wt: 381.5 g/mol
InChI Key: JWXQUVSEQOTSGG-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring: : The initial step often involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

  • Attachment of the Phenoxy Group: : The next step involves the introduction of the 4-tert-butylphenoxy group. This can be done through nucleophilic substitution reactions where the phenoxy group is attached to the thiadiazole ring via a suitable leaving group.

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the thiadiazole derivative with 3-methylbenzoic acid or its derivatives to form the benzamide structure. This can be achieved using coupling reagents such as carbodiimides (e.g., DCC) in the presence of catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

  • Substitution: : The phenoxy and benzamide groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The thiadiazole ring is known for its pharmacological activities, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, or other desirable characteristics.

Mechanism of Action

The mechanism of action of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide
  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

Compared to similar compounds, N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide stands out due to its specific substitution pattern and the presence of the 3-methylbenzamide moiety. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

InChI

InChI=1S/C21H23N3O2S/c1-14-6-5-7-15(12-14)19(25)22-20-24-23-18(27-20)13-26-17-10-8-16(9-11-17)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25)

InChI Key

JWXQUVSEQOTSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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